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Compound of Interest

1-(Dimethylamino)-2-
Compound Name:
methylpropan-2-OL

Cat. No.: B085811

An in-depth guide to the role of 1-(dimethylamino)-2-methylpropan-2-ol and its chiral analogs
in the synthesis of stereochemically defined compounds.

Introduction: Navigating Chirality with f-Amino
Alcohols

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and
materials science, the control of stereochemistry is paramount. The biological activity of a
molecule is often intrinsically linked to its three-dimensional structure, with different
enantiomers exhibiting varied or even opposing effects. This has driven the development of a
vast array of techniques for asymmetric synthesis, which aims to produce a single enantiomer
of a chiral molecule.

This guide focuses on the [3-amino alcohol "1-(Dimethylamino)-2-methylpropan-2-ol" and its
role in the synthesis of chiral compounds. A critical initial point of clarification is that 1-
(Dimethylamino)-2-methylpropan-2-ol is an achiral molecule. Its central carbon atom,
bonded to the hydroxyl group, is a quaternary carbon with two identical methyl substituents,
and therefore, it is not a stereocenter.

While 1-(Dimethylamino)-2-methylpropan-2-ol cannot itself serve as a direct source of
chirality (as a chiral auxiliary or ligand), its structural motif is central to a widely used class of
chiral reagents. This document will, therefore, provide a comprehensive overview of the
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applications of its closely related chiral analogs, such as (S)-(+)-1-Dimethylamino-2-propanol,
in asymmetric synthesis. By examining these analogs, we can understand the principles of
chiral induction and how this class of molecules is leveraged to create stereochemically
complex targets. Furthermore, we will explore the synthesis of the achiral 1-
(Dimethylamino)-2-methylpropan-2-ol and its potential applications in synthetic chemistry.

The Power of Chiral B-Amino Alcohols in
Asymmetric Synthesis

Chiral B-amino alcohols are a cornerstone of asymmetric synthesis due to their ability to form
rigid, chelated transition states that can effectively control the facial selectivity of a wide range
of chemical reactions. They are primarily used in two capacities: as chiral auxiliaries and as
chiral ligands for metal catalysts.

Chiral Auxiliaries: Temporarily Imparting Chirality

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to
direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and
can often be recovered for reuse. Chiral f-amino alcohols are particularly effective in this role.

Mechanism of Chiral Induction in Asymmetric Alkylation:

A common application of chiral f-amino alcohols is in the diastereoselective alkylation of
enolates. The process typically involves the formation of an amide between the chiral auxiliary
and a carboxylic acid. Deprotonation of this amide generates a chiral enolate, where the
stereocenter of the auxiliary dictates the conformation of the enolate and shields one of its
faces.

The workflow for this process can be visualized as follows:
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A generalized workflow for asymmetric alkylation using a chiral 3-amino alcohol auxiliary.
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The stereochemical outcome is determined by the rigid, chelated transition state formed by the
enolate and the lithium counterion, which is coordinated to both the enolate oxygen and the
nitrogen atom of the auxiliary. The steric bulk of the auxiliary's substituents then blocks one
face of the enolate from the incoming electrophile.

Chiral Ligands for Asymmetric Catalysis

The ability of 3-amino alcohols to act as bidentate ligands, chelating to a metal center through
their nitrogen and oxygen atoms, makes them highly valuable in asymmetric catalysis.[1] When
a chiral B-amino alcohol is used as a ligand, it creates a chiral environment around the metal,
enabling the transfer of stereochemical information to a substrate during a catalytic
transformation.[2]

These chiral metal complexes are effective catalysts for a variety of reactions, including:

o Asymmetric Hydrogenation: The reduction of prochiral ketones or olefins to enantiomerically
enriched alcohols or alkanes.

o Asymmetric Transfer Hydrogenation: An alternative to using molecular hydrogen, where a
hydrogen donor molecule like 2-propanol or formic acid is used.[3]

o Asymmetric Reductions: For instance, the highly enantioselective reduction of ketones using
borane, catalyzed by oxazaborolidines derived from chiral amino alcohols.

The following diagram illustrates the general principle of a chiral ligand in asymmetric catalysis:
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Chiral ligand-metal complex creating a biased reaction pathway.

Synthesis and Properties of 1-(Dimethylamino)-2-
methylpropan-2-ol

While achiral, 1-(Dimethylamino)-2-methylpropan-2-ol is a useful synthetic intermediate. Its
synthesis can be achieved through various methods, one of which is the reaction of 2-amino-2-
methyl-1-propanol with formaldehyde and formic acid (Eschweiler-Clarke reaction) or via
catalytic hydrogenation in the presence of formaldehyde.[4]

Physicochemical Properties:
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Property Value

Molecular Formula C6H15NO

Molecular Weight 117.19 g/mol [5]

IUPAC Name 1-(dimethylamino)-2-methylpropan-2-ol[5]
CAS Number 14123-48-9[5]

Appearance Liquid

Due to its tertiary amine and tertiary alcohol functionalities, it can be used as a building block
for more complex molecules, as a base, or in the formulation of polymers and other materials.

Protocols: Asymmetric Synthesis with a Chiral -
Amino Alcohol Analog

To provide a practical context for researchers, the following protocol details the use of a chiral
analog, (S)-(+)-1-Dimethylamino-2-propanol, as a chiral auxiliary in a diastereoselective
alkylation. This protocol is based on well-established methodologies for this class of
compounds.

Protocol 1: Synthesis of a Chiral Amide Auxiliary

e Reaction Setup: To a solution of (S)-(+)-1-Dimethylamino-2-propanol (1.0 eq.) in an
appropriate solvent (e.g., dichloromethane), add the desired carboxylic acid (1.0 eq.).

e Coupling: Add a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-
3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and a catalytic amount of 4-
dimethylaminopyridine (DMAP).

o Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by
thin-layer chromatography (TLC).

o Workup: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with 1 M
HCI, saturated NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and
concentrate under reduced pressure.
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« Purification: Purify the crude product by flash column chromatography to yield the pure chiral
amide.

Protocol 2: Diastereoselective Alkylation

o Enolate Formation: Dissolve the chiral amide (1.0 eq.) in anhydrous THF and cool the
solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

o Deprotonation: Add a solution of lithium diisopropylamide (LDA) (1.1 eq.) dropwise, and stir
the mixture at -78 °C for 1 hour to ensure complete enolate formation.

o Alkylation: Add the electrophile (e.g., benzyl bromide) (1.2 eq.) dropwise and continue
stirring at -78 °C for 2-4 hours.

e Quenching: Quench the reaction by adding saturated aqueous NH4CI solution.

o Extraction: Allow the mixture to warm to room temperature and extract with an organic
solvent (e.g., ethyl acetate).

o Workup and Purification: Combine the organic layers, wash with brine, dry over anhydrous
MgS04, and concentrate. Purify the product by flash chromatography to isolate the alkylated
amide. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC.

Protocol 3: Cleavage and Recovery of the Auxiliary

o Hydrolysis: The alkylated amide can be hydrolyzed under acidic (e.qg., refluxing in 6 M HCI)
or basic (e.g., refluxing with aqueous NaOH) conditions to yield the chiral carboxylic acid.

o Auxiliary Recovery: After hydrolysis, neutralize the reaction mixture and extract the aqueous
layer with an organic solvent to recover the chiral auxiliary, which can be purified and reused.

Hypothetical Results for Asymmetric Alkylation:

The following table presents typical results that can be expected for the asymmetric alkylation
of a propionamide derivative using a chiral f-amino alcohol auxiliary, based on literature
precedents.
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. . Diastereomeric Excess
Electrophile Yield (%)

(d.e.) (%)
Benzyl bromide 85-95 >95
lodomethane 80-90 >90
Allyl bromide 75-85 >95
Conclusion

While 1-(Dimethylamino)-2-methylpropan-2-ol is an achiral molecule, its structure is
representative of a highly important class of chiral f-amino alcohols that are workhorses in the
field of asymmetric synthesis. By serving as effective chiral auxiliaries and ligands, these
compounds provide reliable and predictable control over the stereochemical outcome of a wide
range of reactions, enabling the synthesis of enantiomerically pure compounds for research
and development. Understanding the principles of how these chiral analogs function provides
chemists with powerful tools for the construction of complex chiral molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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